
8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
描述
8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a heterocyclic compound that features a purine core structure substituted with a furan-2-ylmethylamino group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine core, which can be derived from commercially available starting materials such as 1,3-dimethylxanthine.
Substitution Reaction: The furan-2-ylmethylamino group is introduced through a substitution reaction. This involves the reaction of 1,3-dimethylxanthine with furan-2-ylmethylamine under appropriate reaction conditions, such as the presence of a base and a suitable solvent.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups on the purine or furan rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles and electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
Medicinal Applications
The compound has been explored for its potential as an antitumor agent . Research indicates that modifications to the purine structure can enhance selectivity and potency against cancer cell lines. The presence of the furan moiety is believed to contribute to increased interaction with biological targets.
Anticancer Activity
- Mechanism of Action : Preliminary studies suggest that 8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione may inhibit specific kinases involved in tumor growth and proliferation.
- Case Studies : In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. Further research is necessary to elucidate the precise mechanisms and pathways involved.
Neuroprotective Properties
Emerging evidence suggests that this compound may exhibit neuroprotective effects. It has been studied for its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Neuroprotection
- Antioxidant Activity : The furan ring may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in neuronal cells.
- Neurotransmitter Modulation : There is ongoing research into how this compound affects neurotransmitter levels, particularly acetylcholine, which is crucial for cognitive function.
Pharmaceutical Development
The unique structure of this compound makes it a candidate for further pharmaceutical development.
Formulation Studies
- Solubility Enhancement : Formulation strategies are being investigated to improve the solubility and bioavailability of this compound.
- Delivery Systems : Nanoparticle-based delivery systems are being explored to target specific tissues and reduce side effects associated with systemic administration.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent.
Safety Assessments
Preliminary toxicological studies indicate that while the compound exhibits promising biological activity, further testing is required to assess its long-term safety and potential side effects.
作用机制
The mechanism of action of 8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
相似化合物的比较
Similar Compounds
8-((furan-2-ylmethyl)amino)-1,3-dimethylxanthine: A structurally similar compound with potential biological activities.
8-((furan-2-ylmethyl)amino)-1,3-dimethyladenine: Another related compound with a different purine base.
Uniqueness
8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern and the presence of both purine and furan moieties
生物活性
8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has attracted attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a furan ring and various alkyl substituents, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 270.28 g/mol. The compound's structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₄N₄O₃ |
Molecular Weight | 270.28 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide metabolism or other biological pathways.
- Receptor Modulation : It may act as an agonist or antagonist at purinergic receptors, influencing cellular signaling pathways.
- DNA Intercalation : The structure may allow it to intercalate into DNA, affecting gene expression and cellular functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Several studies have explored the antimicrobial properties of purine derivatives. For instance:
- In vitro studies have shown that derivatives with similar structures exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Preliminary research suggests that this compound may have potential anticancer effects:
- Cell line studies indicate that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell growth and survival .
Antiviral Effects
The compound's ability to interfere with viral replication has also been noted:
- Studies on viral infections suggest that purine derivatives can inhibit the replication of viruses by targeting viral polymerases .
Case Studies
A few notable case studies illustrate the biological activity of compounds related to this compound:
- Antibacterial Study :
- Anticancer Research :
- Antiviral Activity :
常见问题
Q. Basic: What are the common synthetic strategies for preparing 8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione?
Answer:
Synthesis typically involves multi-step reactions, starting with alkylation or nucleophilic substitution at the purine core. Key steps include:
- Alkylation : Introducing the furan-2-ylmethyl group via nucleophilic substitution under controlled pH and temperature (e.g., using furfurylamine derivatives) .
- Purification : Chromatography (e.g., column or HPLC) is critical to isolate intermediates and final products, ensuring >95% purity .
- Functionalization : Post-synthetic modifications (e.g., chlorination or amination) may optimize biological activity .
Q. Basic: How is the structural integrity of this compound confirmed in academic research?
Answer:
Structural validation employs:
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry .
- X-ray Crystallography : Resolves bond lengths/angles, particularly for the furan and purine moieties .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Q. Basic: What are the key stability considerations for this compound under experimental conditions?
Answer:
Stability depends on:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance shelf life, while aqueous solutions may accelerate hydrolysis .
- Temperature : Store at –20°C to prevent thermal degradation; monitor via HPLC for byproduct formation .
- Light Exposure : Light-sensitive; use amber vials to avoid photolytic decomposition .
Q. Advanced: How can researchers optimize reaction conditions to maximize yield and selectivity during synthesis?
Answer:
Optimization strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve substitution efficiency .
- Solvent Optimization : Tetrahydrofuran (THF) or dichloromethane (DCM) balances reactivity and solubility .
- Orthogonal Protecting Groups : Temporarily block reactive sites (e.g., amino groups) to direct regioselectivity .
Q. Advanced: How does the compound interact with biological targets, and what methodologies elucidate its mechanism of action?
Answer:
Mechanistic studies suggest:
- Covalent Binding : The chloroethyl or furan groups form covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzymes .
- Enzyme Assays : Use kinetic studies (e.g., IC50 measurements) to assess inhibition of kinases or phosphodiesterases .
- Molecular Docking : Computational models predict binding affinities to adenosine receptors .
Q. Advanced: How should researchers resolve contradictions in reported biological activity data across studies?
Answer:
Address discrepancies by:
- Comparative Assays : Replicate experiments under standardized conditions (pH, temperature, cell lines) .
- Off-Target Screening : Use proteome-wide profiling to identify unintended interactions .
- Data Normalization : Report activity relative to positive controls (e.g., theophylline) to mitigate variability .
Q. Advanced: What strategies are employed to establish structure-activity relationships (SAR) for this compound?
Answer:
SAR studies involve:
- Substituent Variation : Modify the furan or amino groups to assess impact on bioactivity (see Table 1 ) .
- Pharmacophore Modeling : Identify critical hydrogen-bonding or hydrophobic motifs using ChemAxon-based tools .
Table 1: Structural Variations and Biological Activity of Related Purine Derivatives
Substituent Position | Modification | Observed Activity Change | Reference |
---|---|---|---|
8-position | Furan vs. cyclohexyl | Enhanced kinase inhibition | |
7-position | Chloroethyl vs. ethyl | Increased cytotoxicity |
Q. Advanced: What methodologies are used to study degradation pathways and metabolite identification?
Answer:
Degradation analysis includes:
- Accelerated Stability Testing : Expose to stress conditions (heat, light, pH extremes) and monitor via LC-MS .
- Metabolite Profiling : Incubate with liver microsomes and identify products using high-resolution mass spectrometry .
属性
IUPAC Name |
8-(furan-2-ylmethylamino)-1,3-dimethyl-7H-purine-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c1-16-9-8(10(18)17(2)12(16)19)14-11(15-9)13-6-7-4-3-5-20-7/h3-5H,6H2,1-2H3,(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQQTRPUKDTFPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。